2,6-Dimethoxy-N-(5-methyl-4-p-tolyl-thiazol-2-yl)-benzamide
Description
2,6-Dimethoxy-N-(5-methyl-4-p-tolyl-thiazol-2-yl)-benzamide is a benzamide derivative featuring a thiazole ring substituted with a methyl group at position 5 and a p-tolyl group at position 2. The benzamide moiety is substituted with two methoxy groups at the 2- and 6-positions. The methoxy groups may enhance solubility and influence electronic effects on the aromatic ring, while the p-tolyl and methyl substituents on the thiazole could modulate steric and hydrophobic interactions in biological systems.
Properties
IUPAC Name |
2,6-dimethoxy-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-12-8-10-14(11-9-12)18-13(2)26-20(21-18)22-19(23)17-15(24-3)6-5-7-16(17)25-4/h5-11H,1-4H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVCUDGMLGRROB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=C(C=CC=C3OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-N-(5-methyl-4-p-tolyl-thiazol-2-yl)-benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone under basic conditions.
Attachment of the Benzamide Moiety: The benzamide moiety can be introduced through an amide coupling reaction between 2,6-dimethoxybenzoic acid and the thiazole derivative using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide moiety, potentially forming amines.
Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-N-(5-methyl-4-p-tolyl-thiazol-2-yl)-benzamide depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. If it has anticancer properties, it may induce apoptosis or inhibit cell proliferation through specific molecular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2,6-dimethoxy-N-(5-methyl-4-p-tolyl-thiazol-2-yl)-benzamide with key structural analogs from the literature, focusing on substituent effects, physicochemical properties, and biological implications.
Substituent Effects and Structural Analogues
Key Observations:
- Thiazole vs.
- Substituent Electronic Effects : The 2,6-dimethoxy groups on the benzamide (target) are electron-donating, contrasting with electron-withdrawing groups (e.g., 2,4-difluoro in ), which may alter resonance stabilization of the amide bond and intermolecular interactions.
Physicochemical and Spectroscopic Comparisons
Analysis:
- Melting Points : The target’s methoxy and p-tolyl groups may reduce crystallinity compared to compound 6 (mp 160°C) due to steric hindrance, though higher than nitazoxanide derivatives (mp ~185–210°C) .
- Spectroscopy : The target’s methoxy protons (δ ~3.8–4.0) would appear distinct from electron-withdrawing substituents (e.g., fluoro in ), which deshield aromatic protons.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
